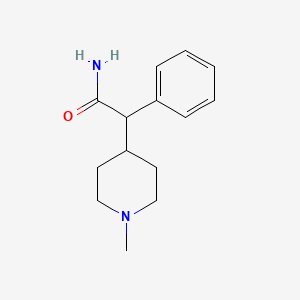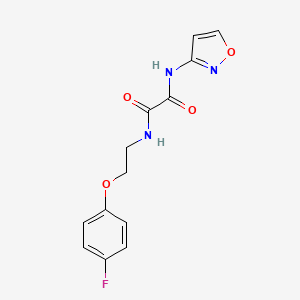
N1-(2-(4-fluorophenoxy)ethyl)-N2-(isoxazol-3-yl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(2-(4-fluorophenoxy)ethyl)-N2-(isoxazol-3-yl)oxalamide, also known as FOXY-5, is a chemical compound that has gained attention in the scientific community due to its potential as a research tool. FOXY-5 is a selective antagonist of the CXCR4 receptor, which is involved in several physiological processes, including immune response, hematopoiesis, and cancer metastasis.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- A study discussed a novel synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides from 3-(2-nitroaryl)oxirane-2-carboxamides, highlighting an operationally simple and high-yielding methodology for synthesizing oxalamides, which may include derivatives similar to N1-(2-(4-fluorophenoxy)ethyl)-N2-(isoxazol-3-yl)oxalamide (Mamedov et al., 2016).
Biological Activity and Applications
- YM-244769, a compound with a structure bearing resemblance to this compound, was identified as a potent Na+/Ca2+ exchange (NCX) inhibitor and showed potential as a neuroprotective drug, indicating that similar structures could be significant in neuronal protection (Iwamoto & Kita, 2006).
- A study synthesized and analyzed 4-(substituted phenylazo)-3-methyl-4H-isoxazol-5-ones, similar to the isoxazole part of this compound, and found significant antibacterial and antifungal activities, particularly against Staphylococcus aureus and Candida albicans, suggesting potential antimicrobial applications (Banpurkar et al., 2018).
- The stereospecific scale-up synthesis of BMS-960, an isoxazole-containing S1P1 receptor agonist, was discussed, highlighting the significance of isoxazole derivatives in receptor-targeted therapies and potential pharmacological applications (Hou et al., 2017).
- Another study explored the synthesis of various isoxazole-based heterocycles, demonstrating their anti-HSV-1 and cytotoxic activities, which indicates that derivatives like this compound may also possess significant biological activities (Dawood et al., 2011).
Eigenschaften
IUPAC Name |
N-[2-(4-fluorophenoxy)ethyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12FN3O4/c14-9-1-3-10(4-2-9)20-8-6-15-12(18)13(19)16-11-5-7-21-17-11/h1-5,7H,6,8H2,(H,15,18)(H,16,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVRRSIUXAZNDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCNC(=O)C(=O)NC2=NOC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12FN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1'-(2-(4-(isopropylthio)phenyl)acetyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2408466.png)
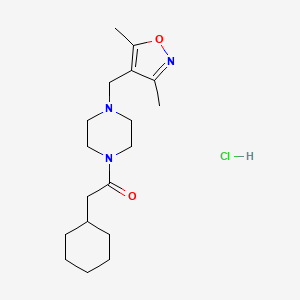
![9-(3,4-dimethylphenyl)-1-methyl-3-(3-methylbutyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2408468.png)
![{5-[(2-fluorophenyl)amino]-1H-1,2,3-triazol-4-yl}(thiomorpholin-4-yl)methanone](/img/structure/B2408470.png)
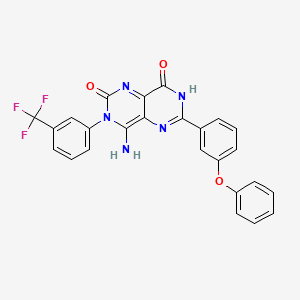
![4-((3-(4-(benzyloxy)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-6-(tert-butyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2408472.png)
![N-(5-chloro-2-methoxyphenyl)-2-(2-(pyridin-4-yl)-1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2408473.png)
![1-((6-Hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(p-tolyl)methyl)piperidine-4-carboxamide](/img/structure/B2408474.png)
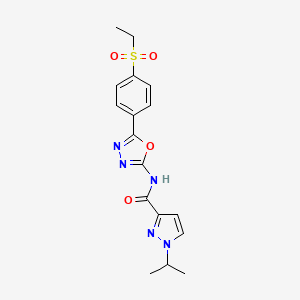
![Ethyl 2-(2-oxaspiro[3.3]heptan-6-ylidene)acetate](/img/structure/B2408483.png)
![N-[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2408485.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2408486.png)
